2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium
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説明
Triphenylsulfonium 2,4,6-triisopropylphenylsulfonate is a chemical compound known for its applications in photochemistry and photolithography. It is a photoacid generator, meaning it releases acid upon exposure to light. This property makes it valuable in various industrial and scientific applications, particularly in the field of microelectronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triphenylsulfonium 2,4,6-triisopropylphenylsulfonate typically involves the reaction of triphenylsulfonium salts with 2,4,6-triisopropylbenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as acetonitrile, under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions are optimized to ensure consistency and efficiency in production .
化学反応の分析
Types of Reactions
Triphenylsulfonium 2,4,6-triisopropylphenylsulfonate undergoes various chemical reactions, including:
Photolysis: Upon exposure to light, it decomposes to release acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of sulfonate groups.
Common Reagents and Conditions
Photolysis: Typically carried out using UV light sources.
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, under mild conditions.
Major Products
Photolysis: Produces acids and other photoproducts such as triphenylene and dibenzothiophene.
Substitution Reactions: Yields substituted sulfonium compounds.
科学的研究の応用
Triphenylsulfonium 2,4,6-triisopropylphenylsulfonate has a wide range of applications in scientific research:
Chemistry: Used as a photoacid generator in photolithography for the fabrication of microelectronic devices.
Biology: Employed in studies involving controlled acid release in biological systems.
Industry: Utilized in the production of polymers and coatings that require precise patterning and etching.
作用機序
The primary mechanism of action for triphenylsulfonium 2,4,6-triisopropylphenylsulfonate involves the generation of acid upon exposure to light. The compound absorbs photons, leading to the cleavage of the sulfonium-sulfonate bond and the release of a proton (H+). This acid generation can catalyze various chemical reactions, making it useful in photolithographic processes .
類似化合物との比較
Similar Compounds
- Triphenylsulfonium triflate
- Triphenylsulfonium nonaflate
- Triphenylsulfonium hexafluoroantimonate
Uniqueness
Triphenylsulfonium 2,4,6-triisopropylphenylsulfonate is unique due to its specific photochemical properties and the stability provided by the 2,4,6-triisopropylphenylsulfonate group. This stability allows for more controlled and efficient acid generation compared to other similar compounds .
特性
CAS番号 |
197447-16-8 |
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分子式 |
C33H38O3S2 |
分子量 |
546.8 g/mol |
IUPAC名 |
triphenylsulfanium;2,4,6-tri(propan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C18H15S.C15H24O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h1-15H;7-11H,1-6H3,(H,16,17,18)/q+1;/p-1 |
InChIキー |
USMVHTQGEMDHKL-UHFFFAOYSA-M |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)[O-])C(C)C.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
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